1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate
Description
1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate (CAS: 2287316-75-8) is a piperidine-based dicarboxylate derivative featuring a chlorosulfonyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₀ClNO₆S, with a molecular weight of 341.81 g/mol . The structure includes:
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO6S/c1-11(2,3)20-10(16)14-7-5-12(6-8-14,9(15)19-4)21(13,17)18/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMZRDLDWHTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate, also known by its CAS number 124443-68-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 283.77 g/mol. Its structure includes a piperidine ring substituted with tert-butyl and chlorosulfonyl groups, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.77 g/mol |
| CAS Number | 124443-68-1 |
| Purity | >98% |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The chlorosulfonyl group in this compound may enhance its ability to inhibit bacterial growth by interfering with essential bacterial enzymes.
Anti-inflammatory Effects
The piperidine structure is known for its role in modulating inflammatory responses. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also exert anti-inflammatory effects.
Anticancer Potential
Preliminary studies indicate that piperidine derivatives can induce apoptosis in cancer cells. The presence of the tert-butyl and chlorosulfonyl groups may contribute to enhanced cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives. Results indicated that compounds with similar substituents exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : In a study focusing on piperidine derivatives, researchers found that specific modifications to the piperidine ring led to increased inhibition of TNF-alpha production in macrophages . This suggests a potential pathway through which the compound could exert anti-inflammatory effects.
- Anticancer Activity : A recent investigation into the cytotoxic effects of piperidine derivatives on human cancer cell lines showed promising results. The study demonstrated that certain structural modifications enhanced apoptotic activity in breast cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperidine-1,4-dicarboxylates , which are widely used in medicinal chemistry and agrochemical synthesis. Below is a comparative analysis with structurally analogous derivatives:
Structural and Functional Group Comparison
Research Findings and Data Gaps
- Synthetic Routes : describes a related compound synthesized via nucleophilic substitution in DMF with K₂CO₃. The target compound may follow a similar pathway using chlorosulfonic acid .
- Thermodynamic Data : Key parameters (e.g., melting point, solubility) are absent in the evidence, highlighting a need for experimental characterization.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-O-Tert-butyl 4-O-methyl 4-chlorosulfonylpiperidine-1,4-dicarboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions with protective group strategies. For example:
Protection : Use tert-butyl and methyl esters to protect the carboxyl groups during functionalization (e.g., via anhydride or chloroformate activation) .
Chlorosulfonation : Introduce the chlorosulfonyl group at the 4-position using reagents like chlorosulfonic acid under controlled temperatures (0–20°C) to minimize side reactions .
Deprotection and Purification : Remove protective groups under acidic conditions (e.g., HCl in dioxane) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : H and C NMR confirm ester group positions and piperidine ring conformation (e.g., tert-butyl singlet at ~1.4 ppm) .
- LCMS : High-resolution mass spectrometry verifies molecular weight (e.g., m/z 365.2 [M+H]+) and fragmentation patterns .
- IR Spectroscopy : Identifies sulfonyl chloride stretches (~1370 cm and 1170 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the chlorosulfonyl group?
- Methodological Answer :
- Solvent Selection : Use anhydrous DMF or dichloromethane to stabilize reactive intermediates .
- Temperature Control : Maintain sub-zero temperatures (-5°C to 0°C) during chlorosulfonation to suppress hydrolysis .
- Catalyst Screening : Test Lewis acids (e.g., AlCl) to enhance electrophilic substitution efficiency .
- Workup Optimization : Quench reactions with ice-cold water to precipitate the product and minimize degradation .
Q. What strategies mitigate competing side reactions during piperidine ring functionalization?
- Methodological Answer :
- Steric Shielding : Utilize bulky groups (e.g., tert-butyl) to direct electrophilic attack to the 4-position .
- Sequential Protection : Temporarily block reactive sites (e.g., amines) with Boc groups before sulfonation .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How should researchers resolve contradictions in reported reaction yields or selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, solvent polarity, reagent ratios) affecting yield .
- Cross-Validation : Replicate conditions from conflicting studies while controlling moisture/oxygen levels (e.g., Schlenk techniques) .
- Mechanistic Probes : Use isotopic labeling (e.g., Cl) or computational modeling (DFT) to identify rate-limiting steps .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for optimizing multi-step syntheses?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between reaction parameters (e.g., time, temperature) to predict optimal conditions .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., NMR/LCMS purity metrics) to identify critical quality attributes .
- Failure Mode Analysis : Use Pareto charts to prioritize variables causing low yields or impurities .
Q. How can researchers validate the reproducibility of synthetic protocols?
- Methodological Answer :
- Round-Robin Testing : Collaborate with independent labs to replicate syntheses under standardized conditions .
- Benchmarking : Compare results against established intermediates (e.g., tert-butyl piperidine carboxylates) with known purity thresholds .
- Robustness Testing : Deliberately vary parameters (e.g., ±10% reagent excess) to assess protocol resilience .
Safety and Handling
Q. What precautions are essential when handling the chlorosulfonyl moiety?
- Methodological Answer :
- Controlled Atmosphere : Perform reactions in a fume hood with inert gas (N) to prevent moisture ingress .
- Personal Protective Equipment (PPE) : Use acid-resistant gloves and goggles; avoid skin contact due to potential sulfonic acid formation .
- Waste Neutralization : Quench residual chlorosulfonyl groups with aqueous NaHCO before disposal .
Application in Drug Discovery
Q. How is this compound utilized as a building block in bioactive molecule synthesis?
- Methodological Answer :
- Peptide Mimetics : The piperidine scaffold serves as a rigid backbone for protease-resistant analogs (e.g., kinase inhibitors) .
- Sulfonamide Linkers : React the chlorosulfonyl group with amines to create sulfonamide bonds in drug conjugates .
- Protecting Group Strategy : The tert-butyl ester enables selective deprotection for late-stage functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
